molecular formula C19H39NO2 B150579 (E,2S,3R)-2-aminononadec-4-ene-1,3-diol CAS No. 31148-92-2

(E,2S,3R)-2-aminononadec-4-ene-1,3-diol

Cat. No. B150579
CAS RN: 31148-92-2
M. Wt: 313.5 g/mol
InChI Key: RYLBRSKITMRIJM-OVMWUVNSSA-N
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Description

The compound “(E,2S,3R)-2-aminononadec-4-ene-1,3-diol” is also known as D-Sphingosine . It is an endogenous component of sphingolipids that exhibits antibacterial activity against many gram-positive and gram-negative bacteria such as Escherichia, Staphylococcus, and Corynebacterium . D-Sphingosine also inhibits Protein Kinase C (PKC) .


Molecular Structure Analysis

The molecular structure of D-Sphingosine is complex. The IUPAC name for D-Sphingosine is "(E,2S,3R)-2-aminooctadec-4-ene-1,3-diol" . The molecular formula is C18H37NO2 .


Physical And Chemical Properties Analysis

D-Sphingosine is a white powder that is soluble in chloroform and DMSO, but insoluble in ethanol, acetone, and water . It has a melting point of 81-82°C .

Safety And Hazards

The safety data sheet for a product containing cyclosporin, which has a similar structure to D-Sphingosine, indicates that it is a flammable liquid and vapor. It may cause cancer, is suspected of damaging the unborn child, and causes damage to organs (Immune System, Kidney) through prolonged or repeated exposure .

properties

IUPAC Name

(E,2S,3R)-2-aminononadec-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)18(20)17-21/h15-16,18-19,21-22H,2-14,17,20H2,1H3/b16-15+/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLBRSKITMRIJM-OVMWUVNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC=CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E,2S,3R)-2-aminononadec-4-ene-1,3-diol

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